Cuscuta propenamide 1

Description

This compound has been reported in Cuscuta reflexa, Fissistigma oldhamii, and Microcos paniculata with data available.

Structure

3D Structure

Properties

IUPAC Name |

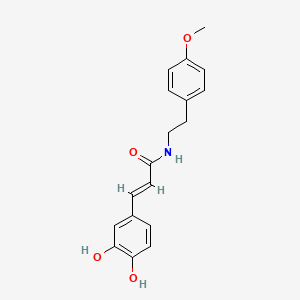

(E)-3-(3,4-dihydroxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-23-15-6-2-13(3-7-15)10-11-19-18(22)9-5-14-4-8-16(20)17(21)12-14/h2-9,12,20-21H,10-11H2,1H3,(H,19,22)/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKPLTBLTYEYJJ-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189307-47-9 | |

| Record name | 189307-47-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Isolation and Characterization of 3-hydroxy-N-phenethylpropanamide from Cuscuta chinensis

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the isolation and characterization of 3-hydroxy-N-phenethylpropanamide, a propenamide derivative isolated from the parasitic plant Cuscuta chinensis. While the nomenclature "Cuscuta propenamide 1" is not standard in the literature, this document focuses on the compound identified as 1 in scientific publications, which is 3-hydroxy-N-phenethylpropanamide. This guide provides an overview of the compound, a detailed experimental protocol for its isolation and characterization, and insights into its potential biological activity.

Introduction

Cuscuta chinensis Lam. is a parasitic plant used in traditional medicine, known to contain a variety of bioactive compounds including flavonoids, lignans, and alkaloids. Among these, propenamide derivatives represent a class of compounds with potential pharmacological activities. 3-hydroxy-N-phenethylpropanamide is a novel natural product isolated from this plant. Understanding the methods for its extraction, purification, and structural elucidation is crucial for further research and development.

Compound Profile

The primary compound of interest is 3-hydroxy-N-phenethylpropanamide. A summary of its key identifiers is presented in Table 1.

Table 1: Compound Identification

| Property | Value |

| Compound Name | 3-hydroxy-N-phenethylpropanamide |

| Source Organism | Cuscuta chinensis Lam. |

| Molecular Formula | C11H15NO2 |

| Molecular Weight | 193.24 g/mol |

Experimental Protocols

The following sections provide a detailed methodology for the isolation and characterization of 3-hydroxy-N-phenethylpropanamide based on established phytochemical techniques for Cuscuta species.

Plant Material Collection and Preparation

-

Collection : The whole plant of Cuscuta chinensis is collected and authenticated.

-

Drying : The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.

-

Pulverization : The dried plant material is ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Extraction : The powdered plant material is extracted with 95% ethanol by reflux. This process is typically repeated two to three times to ensure exhaustive extraction.

-

Concentration : The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

The crude ethanolic extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility.

-

Dichloromethane Fractionation : The aqueous suspension is first extracted with dichloromethane. The dichloromethane fractions are collected.

-

Ethyl Acetate Fractionation : The remaining aqueous layer is then extracted with ethyl acetate. The ethyl acetate fractions are collected.

-

Concentration : Each fraction is concentrated under reduced pressure to yield the dichloromethane and ethyl acetate fractions.

Isolation and Purification

The ethyl acetate fraction, which is likely to contain 3-hydroxy-N-phenethylpropanamide, is subjected to a series of chromatographic techniques for purification.

-

Silica Gel Column Chromatography : The ethyl acetate fraction is loaded onto a silica gel column and eluted with a gradient of dichloromethane and methanol (e.g., starting from 100:0 to 0:100) to yield several sub-fractions.

-

Sephadex LH-20 Column Chromatography : Promising sub-fractions are further purified on a Sephadex LH-20 column using methanol as the mobile phase to remove pigments and other impurities.

-

Semi-preparative High-Performance Liquid Chromatography (HPLC) : The final purification is achieved by semi-preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to yield the pure compound.

Novel Propenamide Compounds from Cuscuta reflexa: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of novel propenamide compounds isolated from the parasitic plant Cuscuta reflexa. It covers their isolation, characterization, and biological activities, with a focus on their potential as α-glucosidase inhibitors. This document is intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction to Cuscuta reflexa and its Bioactive Compounds

Cuscuta reflexa Roxb., commonly known as dodder, is a parasitic vine that has been used in traditional medicine for various ailments.[1][2] Phytochemical investigations of this plant have revealed a diverse array of bioactive compounds, including flavonoids, alkaloids, and phenolic compounds.[3][4][5] Recently, novel propenamide derivatives have been isolated from Cuscuta reflexa, demonstrating significant biological activity and warranting further investigation for their therapeutic potential.

Novel Propenamide Compounds and their Biological Activity

Two novel propenamide compounds have been identified in Cuscuta reflexa:

-

7′-(3′,4′-dihydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamide

-

7′-(4′-hydroxy, 3′-methoxyphenyl)-N-[(4-butylphenyl)ethyl]propenamide

These compounds have been evaluated for their inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. The inhibition of α-glucosidase can delay glucose absorption and reduce postprandial hyperglycemia, a key therapeutic strategy in the management of type 2 diabetes.

Quantitative Data: α-Glucosidase Inhibitory Activity

The inhibitory potential of the isolated propenamide compounds against α-glucosidase is summarized in the table below.

| Compound | IC₅₀ (µM) |

| 7′-(3′,4′-dihydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamide | 85.6 ± 0.4 |

| 7′-(4′-hydroxy, 3′-methoxyphenyl)-N-[(4-butylphenyl)ethyl]propenamide | 94.2 ± 0.8 |

| Acarbose (Positive Control) | 750.0 ± 1.2 |

Table 1: In vitro α-glucosidase inhibitory activity of propenamide compounds from Cuscuta reflexa.

Experimental Protocols

This section details the methodologies for the isolation, characterization, and biological evaluation of the novel propenamide compounds from Cuscuta reflexa.

Isolation and Purification of Propenamide Compounds

The following protocol is a generalized procedure based on available literature. Specific parameters may require optimization.

Workflow for Isolation of Propenamide Compounds

Caption: General workflow for the isolation of propenamide compounds.

-

Plant Material Collection and Preparation: Fresh aerial parts of Cuscuta reflexa are collected and authenticated. The plant material is shade-dried and coarsely powdered.

-

Extraction: The powdered plant material is exhaustively extracted with methanol at room temperature. The methanolic extract is then filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude methanolic extract is suspended in water and subjected to solvent-solvent partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Column Chromatography: The ethyl acetate fraction, which is often rich in phenolic compounds, is subjected to column chromatography over a silica gel stationary phase.

-

Elution: The column is eluted with a gradient solvent system, typically starting with chloroform and gradually increasing the polarity with methanol (e.g., CHCl₃-MeOH, 9:1 to 7:3). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions showing the presence of the target compounds are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure propenamide compounds.

Structural Characterization

The structures of the isolated compounds are elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to determine the carbon-hydrogen framework. 2D-NMR techniques (COSY, HMQC, HMBC) are used to establish the connectivity of atoms.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

In Vitro α-Glucosidase Inhibitory Assay

The following protocol is a standard method for assessing α-glucosidase inhibition.

Workflow for α-Glucosidase Inhibitory Assay

Caption: Experimental workflow for the in vitro α-glucosidase inhibitory assay.

-

Reagents:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (pH 6.8)

-

Test compounds (propenamides) and positive control (acarbose)

-

Sodium carbonate (Na₂CO₃)

-

-

Procedure: a. A solution of α-glucosidase is pre-incubated with various concentrations of the test compounds or the positive control for a defined period (e.g., 10 minutes) at 37°C. b. The reaction is initiated by the addition of the substrate, pNPG. c. The reaction mixture is incubated for a further period (e.g., 20 minutes) at 37°C. d. The reaction is terminated by the addition of Na₂CO₃ solution. e. The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm. f. The percentage of inhibition is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control (without inhibitor) and A_s is the absorbance of the sample (with inhibitor). g. The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Potential Signaling Pathways

While the direct effects of the novel propenamide compounds from Cuscuta reflexa on specific signaling pathways have not yet been elucidated, extracts from this plant have been shown to modulate inflammatory pathways. For instance, aqueous extracts of Cuscuta reflexa have been reported to down-regulate the expression of TNF-α and COX-2 and block the binding of the transcription factor NF-κB to its motifs. It is plausible that the propenamide constituents contribute to these anti-inflammatory effects.

The NF-κB Signaling Pathway: A Potential Target

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. The canonical NF-κB signaling pathway is a common target for anti-inflammatory drug discovery.

Canonical NF-κB Signaling Pathway

Caption: A simplified diagram of the canonical NF-κB signaling pathway.

Further research is required to determine if the propenamide compounds from Cuscuta reflexa directly modulate the NF-κB pathway or other signaling cascades, which could explain their potential therapeutic effects beyond α-glucosidase inhibition.

Future Directions

The novel propenamide compounds from Cuscuta reflexa represent promising leads for the development of new therapeutic agents, particularly for the management of type 2 diabetes. Future research should focus on:

-

In-depth Mechanistic Studies: Investigating the precise molecular mechanisms by which these compounds inhibit α-glucosidase and exploring their effects on other relevant biological targets and signaling pathways.

-

In Vivo Efficacy: Evaluating the antidiabetic and anti-inflammatory effects of these compounds in animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of these propenamides to optimize their potency and pharmacokinetic properties.

-

Toxicological Profiling: Assessing the safety and toxicity of these compounds to determine their therapeutic window.

By addressing these research questions, the full therapeutic potential of these novel natural products can be realized.

References

- 1. Chemical Constituents from the Whole Plant of Cuscuta reflexa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alpha-Glucosidase Inhibitory Peptides: Sources, Preparations, Identifications, and Action Mechanisms [mdpi.com]

- 3. Anti-Inflammatory Effects of Protein Kinase Inhibitor Pyrrol Derivate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

Phytochemical Screening of Cuscuta for Propenamide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phytochemical screening of Cuscuta species for propenamide derivatives. It details experimental protocols for the extraction, isolation, and characterization of these compounds and presents available data on their presence in Cuscuta. Furthermore, this guide explores the potential modulation of key signaling pathways by these derivatives, offering insights for future drug discovery and development.

Introduction to Cuscuta and Propenamide Derivatives

Cuscuta, commonly known as dodder, is a genus of parasitic plants belonging to the family Convolvulaceae.[1] For centuries, various Cuscuta species have been utilized in traditional medicine across the globe to treat a wide range of ailments, including jaundice, gout, rheumatism, and chronic fevers.[1] Modern phytochemical investigations have revealed a rich and diverse chemical profile in Cuscuta, including flavonoids, alkaloids, lignans, saponins, phenolics, and tannins.[1]

Among the myriad of compounds, propenamide derivatives have been identified in Cuscuta reflexa. These compounds, characterized by a propenamide functional group, are of significant interest to the pharmaceutical industry due to their potential biological activities. The known pharmacological effects of Cuscuta extracts, such as antioxidant, anti-inflammatory, and antitumor activities, may be, in part, attributable to the presence of these and other bioactive molecules.

Phytochemical Data: Propenamide Derivatives and Other Bioactive Compounds in Cuscuta

While extensive quantitative data specifically on propenamide derivatives across a wide range of Cuscuta species is limited in publicly available literature, phytochemical screenings have consistently identified various classes of compounds. The presence and concentration of these compounds can vary depending on the host plant. The following table summarizes key phytochemicals identified in Cuscuta species, including the reported presence of propenamide.

| Phytochemical Class | Specific Compounds Identified in Cuscuta | Cuscuta Species | Reference(s) |

| Propenamides | Propenamide | Cuscuta reflexa | [1] |

| Flavonoids | Quercetin, Kaempferol, Isorhamnetin, Hyperoside, Astragalin | Cuscuta chinensis, Cuscuta reflexa | [2] |

| Alkaloids | Cuscutamine | Cuscuta species | |

| Lignans | d-Sesamin | Cuscuta chinensis | |

| Phenolic Acids | Chlorogenic acid, Caffeic acid | Cuscuta chinensis | |

| Terpenoids | Lupeol, Stigmasterol | Cuscuta reflexa | |

| Coumarins | Bergenin | Cuscuta reflexa |

Experimental Protocols

This section outlines a generalized yet detailed methodology for the phytochemical screening of Cuscuta for propenamide derivatives, synthesized from various established protocols for natural product analysis.

Plant Material Collection and Preparation

-

Collection: Collect fresh, healthy stems of the desired Cuscuta species. The host plant should be documented as it can influence the phytochemical profile of the parasite.

-

Authentication: The plant material should be authenticated by a qualified botanist, and a voucher specimen deposited in a recognized herbarium.

-

Drying: The collected plant material should be thoroughly washed with running water to remove any debris, shade-dried or oven-dried at a low temperature (40-50°C) to prevent the degradation of thermolabile compounds.

-

Pulverization: The dried plant material is then ground into a coarse powder using a mechanical grinder.

Extraction of Bioactive Compounds

A sequential extraction process using solvents of increasing polarity is recommended to effectively separate compounds based on their solubility.

-

Defatting: The powdered plant material is first extracted with a non-polar solvent like petroleum ether or n-hexane in a Soxhlet apparatus. This step removes fats and waxes, which can interfere with subsequent analyses.

-

Ethanolic Extraction: The defatted plant material (marc) is then subjected to extraction with ethanol (95%) or methanol using a Soxhlet apparatus. Alternatively, maceration with occasional shaking for 48-72 hours can be employed.

-

Concentration: The resulting ethanolic or methanolic extract is concentrated under reduced pressure using a rotary evaporator at a controlled temperature (typically 40-50°C) to obtain a crude extract.

Isolation and Purification

Chromatographic techniques are essential for the separation of individual compounds from the crude extract.

-

Column Chromatography: The crude extract is subjected to column chromatography over silica gel. A gradient elution system with solvents of increasing polarity (e.g., a mixture of n-hexane, ethyl acetate, and methanol in varying ratios) is used to separate the extract into different fractions.

-

Thin Layer Chromatography (TLC): The collected fractions are monitored by TLC to identify those containing compounds of interest. Specific visualizing agents can be used to detect different classes of compounds.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions showing promising profiles on TLC are further purified using preparative HPLC to isolate pure compounds.

Characterization and Identification

The structure of the isolated pure compounds is elucidated using a combination of spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and semi-volatile compounds. The mass spectrum of an unknown compound is compared with a spectral library (e.g., NIST) for identification.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification of a wide range of compounds, including non-volatile and thermally labile molecules.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy provide detailed information about the structure of the molecule, including the connectivity of atoms and stereochemistry.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

Potential Signaling Pathways Modulated by Propenamide Derivatives

The known biological activities of Cuscuta extracts, such as antioxidant, anti-inflammatory, and antitumor effects, suggest that their constituent compounds, including propenamide derivatives, may interact with key cellular signaling pathways. The following diagrams illustrate these pathways and potential points of modulation.

Experimental Workflow for Phytochemical Screening

Caption: Workflow for the extraction, isolation, and identification of propenamide derivatives.

Antioxidant Signaling Pathway

Reactive oxygen species (ROS) can cause cellular damage, and antioxidant compounds can mitigate this by activating protective pathways like the Nrf2-ARE pathway. Propenamide derivatives may exert antioxidant effects by modulating this pathway.

Caption: Potential modulation of the Nrf2 antioxidant pathway by propenamide derivatives.

Anti-inflammatory Signaling Pathway

Chronic inflammation is implicated in numerous diseases. The NF-κB signaling pathway is a key regulator of inflammation. Propenamide derivatives could potentially exert anti-inflammatory effects by inhibiting this pathway.

Caption: Hypothesized inhibition of the NF-κB inflammatory pathway by propenamides.

Antitumor Signaling Pathway

The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation. Propenamide derivatives from Cuscuta may exhibit antitumor activity by inhibiting key components of this pathway.

Caption: Postulated inhibitory effects of propenamide derivatives on the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

The presence of propenamide derivatives in Cuscuta species, alongside a rich array of other bioactive compounds, presents a compelling case for further investigation into their therapeutic potential. This guide provides a foundational framework for researchers to systematically screen for these compounds and explore their mechanisms of action.

Future research should focus on:

-

Quantitative Analysis: Developing and validating analytical methods to quantify propenamide derivatives in various Cuscuta species and correlating these concentrations with observed biological activities.

-

Host Plant Influence: Systematically studying the effect of different host plants on the production of propenamide derivatives in Cuscuta.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms by which propenamide derivatives modulate the signaling pathways outlined in this guide.

-

In Vivo Efficacy and Safety: Conducting preclinical and clinical studies to evaluate the therapeutic efficacy and safety of isolated propenamide derivatives for specific disease indications.

By leveraging the methodologies and insights presented here, the scientific community can unlock the full therapeutic potential of Cuscuta and its unique chemical constituents, paving the way for the development of novel, nature-derived pharmaceuticals.

References

A Technical Guide to the Spectroscopic Analysis of Propenamide Derivatives from Cuscuta

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of propenamide compounds isolated from plants of the Cuscuta genus. While direct spectroscopic data for a compound specifically named "Cuscuta propenamide 1" is not available in the cited literature, this document synthesizes expected analytical results and methodologies based on the analysis of similar natural products isolated from Cuscuta species.

The genus Cuscuta, commonly known as dodder, is recognized for its rich phytochemical composition, including flavonoids, alkaloids, and phenolic compounds.[1] Propenamide structures have been identified as constituents of Cuscuta reflexa.[2] This guide will use a representative propenamide structure, N-phenyl-3-(4-hydroxyphenyl)propenamide, as a hypothetical "this compound" to illustrate the application of modern spectroscopic techniques for structural elucidation.

Spectroscopic Data Summary

The structural elucidation of a novel compound like a Cuscuta propenamide relies on the combined interpretation of data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The following tables summarize the expected quantitative data for our representative propenamide.

Table 1: Nuclear Magnetic Resonance (NMR) Data for Hypothetical this compound (in CDCl₃)

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ) ppm | Multiplicity (J in Hz) | Assignment | Chemical Shift (δ) ppm |

| 7.62 | d (J=15.5) | H-7 | 165.8 |

| 7.51 | d (J=8.5) | H-2', H-6' | 158.0 |

| 7.45 | d (J=8.0) | H-2, H-6 | 141.2 |

| 7.32 | t (J=8.0) | H-3', H-5' | 130.1 |

| 7.11 | t (J=7.5) | H-4' | 129.8 |

| 6.88 | d (J=8.5) | H-3, H-5 | 129.1 |

| 6.45 | d (J=15.5) | H-8 | 127.2 |

| 5.80 (br s) | - | OH | 124.5 |

| 8.2 (br s) | - | NH | 120.2 |

| 117.5 | |||

| 116.0 |

Note: NMR data is predictive and based on typical values for similar structures.[3][4]

Table 2: Mass Spectrometry (MS) and Infrared (IR) Data

| Spectroscopic Technique | Observed Data | Interpretation |

| High-Resolution Mass Spectrometry (HRMS) | m/z 240.0968 [M+H]⁺ | Corresponds to the molecular formula C₁₅H₁₄NO₂ (Calculated: 240.1025) |

| Infrared (IR) Spectroscopy (cm⁻¹) | 3350 (br), 3200-3000, 1655 (s), 1600, 1515, 1275 | O-H stretch, N-H stretch, C=O stretch (Amide I), C=C stretch, C-N stretch (Amide II) |

Note: MS and IR data are predictive.[5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible and accurate spectroscopic analysis.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: 5-10 mg of the isolated compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1.5 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the internal TMS standard (0.00 ppm for ¹H and ¹³C).

2.2. Mass Spectrometry (MS)

-

Sample Preparation: A 1 mg/mL stock solution of the compound is prepared in methanol. This is further diluted to 10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Instrumentation: High-resolution mass spectra are acquired using a Liquid Chromatography-Time of Flight (LC-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

ESI-MS Parameters:

-

Ionization Mode: Positive.

-

Capillary Voltage: 3500 V.

-

Fragmentor Voltage: 175 V.

-

Drying Gas (N₂): 8 L/min at 325°C.

-

Nebulizer Pressure: 30 psig.

-

Mass Range: m/z 50-1000.

-

-

Data Processing: The acquired mass spectra are analyzed to determine the accurate mass of the molecular ion, which is then used to calculate the elemental composition.

2.3. Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: IR spectra are recorded on a Fourier-Transform Infrared (FT-IR) spectrometer equipped with a universal ATR accessory.

-

FT-IR Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

Background: A background spectrum of the clean ATR crystal is collected before running the sample.

-

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualized Workflows and Structures

Visual diagrams are essential for understanding the logical flow of experiments and the relationships between different analytical stages.

Caption: Workflow for the isolation and spectroscopic analysis of a propenamide from Cuscuta.

Caption: Logical relationship between spectroscopic data and structural elucidation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. docbrown.info [docbrown.info]

- 5. docbrown.info [docbrown.info]

The Rising Potential of Propenamides from Parasitic Plants: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the discovery, characterization, and bioactive potential of propenamides, a class of phenylpropanoid amides, found in parasitic plants. With a focus on compounds isolated from Cuscuta reflexa, this document provides an in-depth overview of their chemical structures, known biological activities, and the experimental protocols essential for their study.

Introduction: Unearthing Bioactive Molecules in Parasitic Flora

Parasitic plants, long considered agricultural pests, are emerging as a novel source of unique and potent bioactive secondary metabolites. Among these, propenamides, characterized by a propenoyl group attached to a nitrogen atom, have garnered interest for their diverse pharmacological activities. This guide focuses on the propenamides discovered in the parasitic genus Cuscuta, offering a technical roadmap for their exploration and potential application in drug discovery and development.

Bioactive Propenamides from Cuscuta reflexa

Phytochemical investigations into the parasitic plant Cuscuta reflexa have led to the isolation and identification of novel propenamide compounds. These discoveries highlight the potential of parasitic plants as a reservoir for new chemical entities with therapeutic promise.

Identified Propenamides

Two notable propenamides have been characterized from Cuscuta reflexa:

-

7'-(3',4'-dihydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamide

-

7'-(4'-hydroxy,3'-methoxyphenyl)-N-[(4-butylphenyl)ethyl]propenamide

The chemical structures of these compounds, featuring a substituted phenylpropanoid core linked to an amine moiety, provide a foundation for understanding their structure-activity relationships.

Bioactivity of Propenamides from Parasitic Plants

The identified propenamides from Cuscuta reflexa have demonstrated noteworthy biological activity, particularly as inhibitors of α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition is a key therapeutic strategy for managing type 2 diabetes.

While research into the broader bioactivities of propenamides from parasitic plants is ongoing, preliminary studies on extracts of Cuscuta reflexa suggest potential antimicrobial and anticancer properties, which may be attributed in part to its propenamide constituents.[1][2][3][4][5] Furthermore, 7'-(3',4'-dihydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamide, isolated from the non-parasitic plant Fissistigma oldhamii, has been shown to possess immunosuppressive and anti-inflammatory activities.

Quantitative Bioactivity Data

The following table summarizes the known quantitative data for the biological activities of propenamides and related extracts from parasitic plants.

| Compound/Extract | Bioactivity | Assay | Target/Cell Line | Result (IC50) | Reference |

| 7'-(3',4'-dihydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamide | α-Glucosidase Inhibition | α-Glucosidase Assay | α-Glucosidase | Data not specified in abstract | |

| 7'-(4'-hydroxy,3'-methoxyphenyl)-N-[(4-butylphenyl)ethyl]propenamide | α-Glucosidase Inhibition | α-Glucosidase Assay | α-Glucosidase | Data not specified in abstract | |

| 7'-(3',4'-dihydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamide | Immunosuppression | Splenocyte Proliferation Assay (ConA-induced) | Murine Splenocytes | 6.22 µM | |

| 7'-(3',4'-dihydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamide | Immunosuppression | Mixed Lymphocyte Reaction (MLR) | Murine Splenocytes | 0.78 µM | |

| Cuscuta reflexa water extract | Cytotoxicity | MTT Assay | Hep3B (Hepatocellular carcinoma) | Not specified | |

| Cuscuta reflexa ethanolic extract | Antimicrobial | Agar well diffusion | E. coli | MIC not specified, zone of inhibition reported |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of bioactive propenamides from parasitic plants. These protocols are based on established phytochemical and pharmacological techniques.

General Workflow for Isolation and Identification

The process of isolating and identifying bioactive propenamides from parasitic plants typically follows a multi-step approach, as illustrated in the workflow diagram below.

Extraction of Propenamides

-

Plant Material Preparation: Air-dry the whole parasitic plant (e.g., Cuscuta reflexa) at room temperature and then grind it into a coarse powder.

-

Solvent Extraction: Macerate the powdered plant material with a suitable organic solvent, such as methanol, at room temperature for an extended period (e.g., 48-72 hours). Repeat the extraction process multiple times to ensure exhaustive extraction.

-

Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Isolation and Purification

-

Solvent Partitioning: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Column Chromatography: Subject the bioactive fraction (e.g., the ethyl acetate fraction) to column chromatography on a silica gel stationary phase. Elute the column with a gradient of solvents (e.g., a mixture of n-hexane and ethyl acetate with increasing polarity) to separate the compounds into fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the target propenamides using preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of methanol and water).

Structure Elucidation

-

Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the purified compounds using high-resolution mass spectrometry (HR-MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Record 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to elucidate the chemical structure, including the connectivity of atoms and stereochemistry. The spectral data for 7'-(3',4'-dihydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamide is available in public databases for comparison.

α-Glucosidase Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate buffer, pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

-

Assay Procedure: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compound (propenamide) or a positive control (e.g., acarbose). Incubate the plate at 37°C for a short period (e.g., 10 minutes).

-

Reaction Initiation and Measurement: Add the pNPG solution to each well to start the reaction. Monitor the absorbance at 405 nm at regular intervals to measure the formation of p-nitrophenol, the product of the enzymatic reaction.

-

Calculation of Inhibition: Calculate the percentage of inhibition of α-glucosidase activity for each concentration of the test compound. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

Signaling Pathways and Mechanism of Action

Currently, there is a lack of specific research on the signaling pathways modulated by propenamides from parasitic plants. The immunosuppressive activity of 7'-(3',4'-dihydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamide from a non-parasitic source suggests potential interference with T-cell activation pathways. The anticancer activity of Cuscuta reflexa extracts has been linked to the induction of apoptosis through the modulation of Bcl-2 family proteins and p53. However, the direct role of propenamides in these pathways has not been elucidated.

The following diagram illustrates a hypothetical signaling pathway for the induction of apoptosis, which could be a potential area of investigation for the anticancer activity of propenamides.

Future Directions and Conclusion

The discovery of bioactive propenamides in parasitic plants like Cuscuta reflexa opens up a new frontier in natural product research. The α-glucosidase inhibitory activity of these compounds presents a promising avenue for the development of novel antidiabetic agents. Further research is warranted to explore the full spectrum of their biological activities, including their potential as anticancer, antimicrobial, and herbicidal agents.

Key areas for future investigation include:

-

Comprehensive Bioactivity Screening: Evaluating the isolated propenamides against a wide range of biological targets to uncover new therapeutic applications.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds to understand their mode of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of the natural propenamides to optimize their potency and selectivity.

-

Exploration of Other Parasitic Species: Investigating other parasitic plants for the presence of novel propenamides and other bioactive molecules.

References

An In-depth Technical Guide on the Preliminary Biological Activity of Bioactive Compounds from Cuscuta Species

Disclaimer: Initial searches for "Cuscuta propenamide 1" did not yield specific results for a compound with this designation. This guide therefore provides an in-depth overview of the preliminary biological activities of well-documented bioactive compounds and extracts from Cuscuta species, with a focus on flavonoids, to align with the technical requirements of the intended audience.

The genus Cuscuta, commonly known as dodder, comprises parasitic plants that have been a subject of interest in traditional medicine and modern pharmacological research. These plants are rich in a variety of bioactive compounds, including flavonoids, alkaloids, and phenolic acids, which have been investigated for numerous therapeutic properties. This guide summarizes the key preliminary biological activities of these compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of various extracts and fractions from Cuscuta species.

Table 1: Cytotoxic Activity of Cuscuta Extracts

| Species | Extract/Fraction | Assay | Cell Line/Organism | Result (µg/mL) | Reference |

| Cuscuta reflexa | Methanolic Extract (MECR) | Brine Shrimp Lethality Assay | Artemia salina | LC50: 257.73 | [1] |

| Cuscuta reflexa | Ethyl Acetate Fraction (EAMECR) | Brine Shrimp Lethality Assay | Artemia salina | LC50: 184.86 | [1] |

| Cuscuta chinensis | Hydroalcoholic Extract | MTT Assay | PC3 (Prostate Cancer) | IC50: 300 (24h), 200 (48h) | [2] |

| Cuscuta chinensis | Hydroalcoholic Extract | MTT Assay | MCF7 (Breast Cancer) | IC50: 400 (48h), 200 (72h) | [2] |

| Cuscuta campestris | Methylene Chloride Fraction | SRB Assay | A-549 (Lung Cancer) | IC50: 16.4 | |

| Cuscuta campestris | Methylene Chloride Fraction | SRB Assay | SKOV-3 (Ovarian Cancer) | IC50: 30 | |

| Cuscuta campestris | Methylene Chloride Fraction | SRB Assay | PANC-1 (Pancreatic Cancer) | IC50: 18.4 |

Table 2: Anti-inflammatory Activity of Cuscuta reflexa Extracts

| Extract/Fraction | Assay | Result (IC50 in µg/mL) | Reference |

| Methanolic Extract (MECR) | Human Red Blood Cell (HRBC) Membrane Stabilization | 277.83 | |

| Ethyl Acetate Fraction (EAMECR) | Human Red Blood Cell (HRBC) Membrane Stabilization | 214.94 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.

1. Brine Shrimp Lethality Assay (BSLA)

This assay is a general bioassay used to assess the cytotoxic potential of plant extracts.

-

Organism: Artemia salina (brine shrimp) nauplii.

-

Procedure:

-

Brine shrimp eggs are hatched in artificial seawater under constant aeration for 48 hours.

-

Various concentrations of the Cuscuta extract are prepared in vials with seawater.

-

Ten to fifteen nauplii are added to each vial.

-

The vials are incubated for 24 hours under illumination.

-

The number of surviving shrimp is counted, and the percentage of mortality is calculated.

-

The LC50 (lethal concentration 50%) value is determined by plotting the percentage of mortality against the logarithm of the extract concentration.

-

2. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Lines: PC3 (prostate cancer) and MCF7 (breast cancer) cells.

-

Procedure:

-

Cells are seeded in 96-well plates and incubated to allow for attachment.

-

The cells are then treated with various concentrations of the Cuscuta chinensis hydroalcoholic extract for specified time periods (24, 48, or 72 hours).

-

After the treatment period, the medium is replaced with fresh medium containing MTT solution.

-

The plate is incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 (inhibitory concentration 50%) is calculated.

-

3. Human Red Blood Cell (HRBC) Membrane Stabilization Assay

This in vitro assay is used to assess the anti-inflammatory activity of substances by measuring their ability to stabilize the red blood cell membrane against hypotonicity-induced lysis.

-

Procedure:

-

A suspension of human red blood cells is prepared from fresh, healthy human blood.

-

The HRBC suspension is mixed with different concentrations of the Cuscuta reflexa extract.

-

The mixture is incubated at a specific temperature (e.g., 56°C) for 30 minutes.

-

The mixture is then centrifuged, and the absorbance of the supernatant is measured spectrophotometrically to determine the amount of hemoglobin released.

-

The percentage of membrane stabilization is calculated, and the IC50 value is determined.

-

Signaling Pathways and Experimental Workflows

Neuroprotective Effects of Cuscuta chinensis Flavonoids (CCLF) in Sepsis-Associated Encephalopathy (SAE)

Cuscuta chinensis flavonoids (CCLF) have been shown to have neuroprotective effects in a model of sepsis-associated encephalopathy (SAE). These effects are mediated, at least in part, through the PI3K/AKT/Nrf2 signaling pathway.

General Workflow for Bioactivity Screening of Cuscuta Extracts

The following diagram illustrates a typical workflow for the preliminary screening of biological activities of extracts from Cuscuta species.

References

The Biosynthesis of Propenamides in Cuscuta: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical overview of the putative biosynthesis of propenamide derivatives in the parasitic plant genus Cuscuta. Drawing upon established principles of plant secondary metabolism and the limited available literature on Cuscuta phytochemistry, this document offers a guide for researchers, scientists, and drug development professionals interested in the novel bioactive compounds produced by this unique plant.

Introduction

Cuscuta, commonly known as dodder, is a genus of obligate parasitic plants that derive nutrients from their host plants. This intimate host-parasite relationship influences the secondary metabolism of Cuscuta, leading to the production of unique bioactive compounds. Among these are N-phenylpropenamide derivatives, which have been isolated from Cuscuta reflexa and exhibit potential pharmacological activities. This guide details the proposed biosynthetic pathway of these propenamides, outlines key experimental protocols for its investigation, and provides a framework for quantitative analysis.

Putative Biosynthesis Pathway of Propenamides in Cuscuta

The biosynthesis of propenamide derivatives in Cuscuta is hypothesized to be a convergence of two primary metabolic pathways: the phenylpropanoid pathway and an amine biosynthesis pathway. It is crucial to note that as a parasitic organism, Cuscuta may directly sequester precursors or intermediates from its host plant, adding a layer of complexity to the pathway.

The core structure of the identified propenamides consists of a phenylpropanoid-derived acyl moiety and a phenylethylamine or phenylbutylamine-derived amine moiety.

Formation of the Propenoyl-CoA Moiety via the Phenylpropanoid Pathway

The initial steps of the pathway are proposed as follows, beginning with the amino acid L-phenylalanine:

-

Deamination of Phenylalanine: The pathway is initiated by the deamination of L-phenylalanine to cinnamic acid. This reaction is catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) .

-

Hydroxylation: Cinnamic acid can undergo hydroxylation to form p-coumaric acid, a reaction catalyzed by Cinnamate-4-hydroxylase (C4H) , a cytochrome P450 monooxygenase. Further hydroxylation can lead to caffeic acid.

-

Activation to a CoA-ester: The carboxylic acid group of the phenylpropanoid is then activated by ligation to Coenzyme A, forming cinnamoyl-CoA, p-coumaroyl-CoA, or caffeoyl-CoA. This reaction is catalyzed by 4-Coumarate-CoA Ligase (4CL) or a similar ligase.

Caption: Phenylpropanoid pathway leading to the activated propenoyl-CoA.

Biosynthesis of the Amine Moiety

The amine components of the identified propenamides are substituted phenylethylamine and phenylbutylamine.

-

Phenylethylamine Biosynthesis: Phenylethylamine is likely synthesized from L-phenylalanine via a decarboxylation reaction catalyzed by an Aromatic L-amino Acid Decarboxylase (AADC) .

-

Phenylbutylamine Biosynthesis: The biosynthesis of phenylbutylamine in plants is less well-characterized. It may arise from a non-proteinogenic amino acid precursor or through a chain-extension pathway from a phenylalanine-derived intermediate.

Caption: Putative biosynthesis of the amine moieties.

Amide Bond Formation

The final step in the biosynthesis is the condensation of the activated propenoyl-CoA with the respective amine to form the propenamide. This reaction is likely catalyzed by an acyltransferase , which facilitates the formation of the amide bond.

Caption: Final condensation step to form the propenamide.

Quantitative Data

Currently, there is a lack of published quantitative data on the concentrations of specific propenamide derivatives in Cuscuta species. Future research should focus on quantifying these compounds in different Cuscuta species, on various host plants, and under different environmental conditions. The following table is a template for presenting such data.

| Cuscuta Species | Host Plant | Propenamide Derivative | Concentration (µg/g dry weight) | Analytical Method | Reference |

| C. reflexa | Pelargonium zonale | 7'-(3',4'-dihydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamide | Data not available | LC-MS/MS | - |

| C. reflexa | Pelargonium zonale | 7'-(4'-hydroxy,3'-methoxyphenyl)-N-[(4-butylphenyl)ethyl]propenamide | Data not available | LC-MS/MS | - |

Experimental Protocols

The elucidation of the propenamide biosynthetic pathway in Cuscuta requires a combination of phytochemical analysis, enzymology, and molecular biology techniques.

Extraction and Isolation of Propenamides

Objective: To extract and isolate propenamide derivatives from Cuscuta tissue.

Protocol:

-

Sample Preparation: Harvest fresh Cuscuta stems and immediately freeze in liquid nitrogen. Lyophilize the tissue to dryness and grind to a fine powder.

-

Extraction: Macerate the powdered tissue in 80% methanol (1:10 w/v) at room temperature for 24 hours with constant agitation.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C.

-

Liquid-Liquid Partitioning: Resuspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol).

-

Chromatographic Separation: Subject the ethyl acetate and n-butanol fractions to column chromatography on silica gel or Sephadex LH-20. Elute with a gradient of chloroform and methanol.

-

Purification: Further purify the fractions containing propenamides using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

Identification and Quantification by LC-MS/MS

Objective: To identify and quantify specific propenamide derivatives.

Protocol:

-

Sample Preparation: Prepare methanolic extracts of Cuscuta tissue as described in 4.1.

-

LC Separation: Inject the extract onto a C18 HPLC column (e.g., 2.1 x 100 mm, 1.8 µm). Use a gradient elution with mobile phases consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

MS/MS Detection: Couple the HPLC to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Identification: Identify propenamides based on their retention times and fragmentation patterns compared to authentic standards (if available) or by high-resolution mass spectrometry for elemental composition determination.

-

Quantification: Develop a multiple reaction monitoring (MRM) method for targeted quantification. Construct a calibration curve using a synthesized or isolated standard of the target propenamide.

Caption: General experimental workflow for propenamide analysis.

Enzyme Assays

Objective: To functionally characterize the enzymes involved in the biosynthetic pathway.

Protocol (Example for Acyltransferase):

-

Protein Extraction: Homogenize fresh Cuscuta tissue in an extraction buffer containing protease inhibitors. Centrifuge to remove cell debris and collect the supernatant as the crude enzyme extract.

-

Recombinant Enzyme Expression: Identify candidate acyltransferase genes from a Cuscuta transcriptome database. Clone the coding sequence into an expression vector and express the recombinant protein in E. coli or yeast. Purify the recombinant enzyme using affinity chromatography.

-

Enzyme Assay: Set up a reaction mixture containing the purified enzyme, the propenoyl-CoA substrate (e.g., p-coumaroyl-CoA), and the amine substrate (e.g., phenylethylamine) in a suitable buffer.

-

Product Detection: Incubate the reaction mixture and then stop the reaction. Extract the product and analyze by LC-MS to confirm the formation of the propenamide.

-

Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) by varying the substrate concentrations.

Conclusion and Future Directions

The biosynthesis of propenamides in Cuscuta represents an intriguing area of plant secondary metabolism, with potential implications for drug discovery. The proposed pathway, originating from the phenylpropanoid and amine biosynthesis pathways, provides a solid framework for further investigation. Future research should focus on:

-

Enzyme Identification and Characterization: Identifying and functionally characterizing the specific enzymes (PAL, C4H, 4CL, AADCs, and acyltransferases) from Cuscuta.

-

Role of the Host Plant: Elucidating the extent to which Cuscuta utilizes precursors from its host plant for propenamide biosynthesis.

-

Quantitative Analysis: Quantifying the levels of these compounds in different Cuscuta species and under various conditions to understand their ecological role and potential for commercial production.

-

Bioactivity Studies: Further investigating the pharmacological properties of these novel propenamide derivatives.

This technical guide provides a roadmap for researchers to unravel the complexities of propenamide biosynthesis in Cuscuta and to harness the potential of these unique natural products.

Methodological & Application

Synthesis Protocol for Cuscuta propenamide 1 (3-hydroxy-N-phenethylpropanamide)

Abstract

This application note provides a detailed protocol for the chemical synthesis of Cuscuta propenamide 1, also identified as 3-hydroxy-N-phenethylpropanamide. This compound has been isolated from Cuscuta chinensis and is of interest to researchers in natural product chemistry and drug discovery. The synthesis involves the amide coupling of 3-hydroxypropanoic acid and phenethylamine using a carbodiimide coupling agent. This protocol is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound, structurally confirmed as 3-hydroxy-N-phenethylpropanamide, is a naturally occurring amide recently isolated from the parasitic plant Cuscuta chinensis.[1][2][3] The synthesis of this and structurally related molecules is crucial for further pharmacological evaluation and structure-activity relationship (SAR) studies. The protocol described herein outlines a straightforward and efficient method for the preparation of 3-hydroxy-N-phenethylpropanamide via a direct amide coupling reaction. This method is amenable to laboratory scale and provides a reliable route to obtain the target compound for research purposes.

Reaction Scheme

The synthesis of 3-hydroxy-N-phenethylpropanamide is achieved by the coupling of 3-hydroxypropanoic acid and phenethylamine in the presence of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and a catalytic amount of 4-Dimethylaminopyridine (DMAP) in an aprotic solvent such as Dichloromethane (DCM).

Chemical Equation:

HO-CH₂CH₂-COOH + C₆H₅-CH₂CH₂-NH₂ --(EDC, DMAP, DCM)--> C₆H₅-CH₂CH₂-NH-CO-CH₂CH₂-OH

Experimental Protocol

Materials and Reagents:

-

3-Hydroxypropanoic acid

-

Phenethylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethyl acetate (for chromatography)

-

Hexane (for chromatography)

-

Silica gel (for column chromatography)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

pH paper or meter

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxypropanoic acid (1.0 eq). Dissolve the acid in anhydrous dichloromethane (DCM).

-

Addition of Amine and Coupling Agents: To the stirred solution, add phenethylamine (1.0 eq), followed by 4-Dimethylaminopyridine (DMAP, 0.1 eq). Cool the reaction mixture to 0 °C in an ice bath.

-

Initiation of Coupling: Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) to the cooled reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching and Extraction: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl solution, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-hydroxy-N-phenethylpropanamide.

-

Characterization: Characterize the final product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.

Data Presentation

| Reagent/Parameter | Molar Ratio (eq) | Amount (for 10 mmol scale) | Notes |

| 3-Hydroxypropanoic acid | 1.0 | 0.90 g | Starting material |

| Phenethylamine | 1.0 | 1.21 g | Starting material |

| EDC | 1.2 | 2.30 g | Coupling agent |

| DMAP | 0.1 | 0.12 g | Catalyst |

| Dichloromethane | - | 50 mL | Anhydrous solvent |

| Reaction Temperature | - | 0 °C to Room Temperature | |

| Reaction Time | - | 12-18 hours | |

| Expected Yield | - | 70-90% | Based on similar amide coupling reactions |

Visualizations

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

EDC is a skin and eye irritant. Avoid direct contact.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Use with adequate ventilation.

-

Refer to the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a comprehensive and reproducible protocol for the synthesis of this compound (3-hydroxy-N-phenethylpropanamide). The described method utilizes a common and efficient amide coupling strategy, making it accessible for most synthetic chemistry laboratories. This protocol should facilitate the production of this natural product for further biological and medicinal chemistry research.

References

- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hepatochem.com [hepatochem.com]

Application Notes and Protocols for the Quantification of Propenamide 1 in Cuscuta Species

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cuscuta species, commonly known as dodder, are parasitic plants that have been used in traditional medicine. Phytochemical analysis has revealed the presence of various bioactive compounds, including flavonoids, phenolic acids, and lignans. Recent interest has focused on nitrogen-containing compounds such as propenamides for their potential pharmacological activities. This document provides a detailed application note and a general protocol for the quantification of a putative "Cuscuta propenamide 1" in plant material. While a specific validated method for this novel compound is not available in the public domain, this guide adapts established analytical techniques for similar molecules found in Cuscuta species, primarily high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Analytical Methods:

The quantification of this compound from a complex plant matrix requires a robust and sensitive analytical method. The general workflow involves:

-

Extraction: Efficiently isolating the target analyte from the plant material.

-

Chromatographic Separation: Separating the analyte of interest from other co-extracted compounds using HPLC.

-

Detection and Quantification: Detecting the analyte with high specificity and sensitivity, typically using a photodiode array (PDA) detector or a mass spectrometer (MS).

LC-MS/MS is particularly powerful for this application as it provides excellent selectivity and sensitivity, which is crucial when dealing with trace amounts of a compound in a complex biological sample.

Experimental Protocols

Sample Preparation: Ultrasonic-Assisted Extraction (UAE)

This protocol is adapted from a method for extracting phenolic acids and flavonoids from Cuscuta chinensis and is expected to be effective for propenamides.[1][2]

Reagents and Equipment:

-

Dried and powdered Cuscuta plant material

-

Methanol (HPLC grade)

-

Water (deionized or Milli-Q)

-

Formic acid (optional, for pH adjustment)

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

-

Vortex mixer

Procedure:

-

Accurately weigh 0.1 g of the powdered Cuscuta sample into a centrifuge tube.

-

Add 10 mL of an optimized extraction solvent (e.g., 45% methanol in water). The optimal solvent composition should be determined empirically for this compound.[2]

-

Vortex the mixture for 1 minute to ensure thorough wetting of the sample.

-

Place the tube in an ultrasonic bath and extract for a predetermined optimal time (e.g., 120 minutes).[2]

-

After extraction, centrifuge the sample at 14,000 x g for 10 minutes.[2]

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Inject an appropriate volume (e.g., 1-10 µL) into the HPLC or LC-MS/MS system.

HPLC-PDA Method for Quantification

This method is based on general principles for the analysis of secondary metabolites in Cuscuta species.

Instrumentation and Conditions:

-

HPLC System: A system with a quaternary pump, autosampler, column oven, and PDA detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation of the target analyte from other compounds. A starting point could be a linear gradient from 5% B to 95% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-35 °C.

-

Detection Wavelength: The PDA detector should be set to scan a range of wavelengths (e.g., 200-400 nm) to determine the maximum absorbance of this compound. Quantification is performed at the wavelength of maximum absorbance.

-

Injection Volume: 10 µL.

LC-MS/MS Method for High-Sensitivity Quantification

For higher sensitivity and selectivity, an LC-MS/MS method is recommended. This protocol is a general guide.

Instrumentation and Conditions:

-

LC System: A UPLC or HPLC system.

-

Mass Spectrometer: A triple quadrupole or Q-Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Column: A reversed-phase C18 or similar column, often with smaller dimensions for UPLC (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: Similar to the HPLC method, using MS-grade solvents (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile).

-

Flow Rate: 0.2-0.4 mL/min.

-

Ionization Mode: ESI positive or negative mode, to be determined based on the chemical properties of this compound.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for quantification. This involves selecting a precursor ion (the molecular ion of the analyte) and one or more product ions (fragments of the analyte). The transition from precursor to product ion is highly specific.

Method Validation Parameters (Hypothetical Data)

For any new analytical method, validation is crucial to ensure its accuracy, precision, and reliability. The following table summarizes typical validation parameters that would need to be established for the quantification of this compound. The values are hypothetical and based on published data for other analytes in Cuscuta.

| Parameter | HPLC-PDA | LC-MS/MS | Description |

| Linearity (r²) | > 0.999 | > 0.99 | The correlation coefficient of the calibration curve. |

| Limit of Detection (LOD) | 0.1 - 2.0 µg/mL | 0.1 - 5.0 ng/mL | The lowest concentration of analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 0.5 - 8.0 µg/mL | 0.5 - 15 ng/mL | The lowest concentration of analyte that can be accurately and precisely quantified. |

| Precision (RSD%) | The relative standard deviation of replicate measurements. | ||

| - Intra-day | < 2% | < 10% | Precision within the same day. |

| - Inter-day | < 4% | < 15% | Precision across different days. |

| Accuracy (Recovery %) | 90 - 105% | 85 - 115% | The percentage of the true amount of analyte that is recovered by the method. |

| Specificity | Peak purity analysis | No interfering peaks at the retention time and MRM transition of the analyte. | The ability of the method to differentiate and quantify the analyte in the presence of other components. |

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Principle of LC-MS/MS for selective quantification.

References

- 1. Quantitative Analysis of Phenolic Acids and Flavonoids in Cuscuta chinensis Lam. by Synchronous Ultrasonic-Assisted Extraction with Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative Analysis of Phenolic Acids and Flavonoids in Cuscuta chinensis Lam. by Synchronous Ultrasonic-Assisted Extraction with Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Assay Development: Cuscuta propenamide 1

Introduction

Cuscuta propenamide 1 is a novel compound isolated from Cuscuta spp., a genus of parasitic plants known for its rich phytochemical profile and traditional medicinal uses. Extracts from Cuscuta have demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. These application notes provide detailed protocols for the initial in vitro screening of this compound to evaluate its potential therapeutic properties in these key areas. The following assays are foundational for characterizing the bioactivity of a new natural product and can guide further preclinical development.

Application Note 1: Antioxidant Activity Assessment

The evaluation of antioxidant capacity is a critical first step in characterizing the pharmacological potential of a novel compound. Oxidative stress is implicated in the pathogenesis of numerous diseases, and compounds with the ability to scavenge free radicals are of significant therapeutic interest. The DPPH and ABTS assays are robust and widely used methods for screening antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.

Experimental Protocol:

-

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

-

-

Reagent Preparation:

-

DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark.

-

Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Serial Dilutions: Prepare a series of dilutions of the test compound and ascorbic acid in methanol (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

-

-

Assay Procedure:

-

Add 100 µL of the DPPH solution to each well of a 96-well plate.

-

Add 100 µL of the various concentrations of this compound or ascorbic acid to the wells.

-

For the control well, add 100 µL of methanol instead of the test sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.

Experimental Protocol:

-

Materials:

-

This compound

-

ABTS

-

Potassium persulfate

-

Methanol or ethanol

-

Trolox (positive control)

-

96-well microplate

-

Microplate reader

-

-

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

-

Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

-

ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the working solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Test Compound and Control: Prepare serial dilutions as described for the DPPH assay.

-

-

Assay Procedure:

-

Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

-

Add 10 µL of the various concentrations of this compound or Trolox to the wells.

-

Incubate the plate in the dark at room temperature for 7 minutes.

-

Measure the absorbance at 734 nm.

-

-

Data Analysis: Calculate the percentage of inhibition as described for the DPPH assay. The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Hypothetical Data Summary: Antioxidant Activity

| Compound | DPPH IC₅₀ (µg/mL) | ABTS IC₅₀ (µg/mL) |

| This compound | 45.2 ± 3.1 | 38.9 ± 2.5 |

| Ascorbic Acid (Control) | 8.5 ± 0.7 | Not Applicable |

| Trolox (Control) | Not Applicable | 6.2 ± 0.5 |

Application Note 2: Anti-inflammatory Activity Assessment

Chronic inflammation is a key factor in many diseases. Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively. Inhibiting these enzymes is a common strategy for anti-inflammatory drugs.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Experimental Protocol:

-

Materials:

-

This compound

-

COX-1 and COX-2 enzyme preparations

-

Arachidonic acid (substrate)

-

TMPD (chromogen)

-

Indomethacin or Celecoxib (positive controls)

-

Assay buffer (e.g., Tris-HCl)

-

96-well microplate and reader

-

-

Reagent Preparation:

-

Prepare solutions of enzymes, substrate, and chromogen according to a commercial kit's instructions or established laboratory protocols.

-

Prepare serial dilutions of this compound and control inhibitors.

-

-

Assay Procedure:

-

Add assay buffer, heme, and the COX enzyme to the wells.

-

Add the test compound (this compound) or control inhibitor and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding arachidonic acid and TMPD.

-

Immediately measure the absorbance at 590 nm in kinetic mode for 5 minutes.

-

-

Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance curve. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value.

5-Lipoxygenase (5-LOX) Inhibition Assay

Principle: This assay measures the inhibition of 5-LOX, which catalyzes the conversion of arachidonic acid to leukotrienes. The activity can be monitored by measuring the formation of the conjugated diene products, which absorb light at 234 nm.

Experimental Protocol:

-

Materials:

-

This compound

-

5-Lipoxygenase enzyme (e.g., from potato tubers or recombinant human)

-

Linoleic acid or arachidonic acid (substrate)

-

Zileuton or Quercetin (positive controls)

-

Assay buffer (e.g., phosphate buffer)

-

UV-transparent 96-well plate and spectrophotometer

-

-

Assay Procedure:

-